![molecular formula C14H19FN2O3S B5721459 N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)
N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
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Overview
Description
N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as FPEMS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to have significant effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been found to have significant effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation, as well as the production of certain cytokines and growth factors. This leads to a decrease in the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is its significant anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experimental models.
Future Directions
There are many potential future directions for the study of N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the study of the molecular mechanisms underlying its anti-cancer activity. Additionally, the potential use of N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in other areas of scientific research, such as neuroscience and immunology, should be explored.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide involves the reaction of 4-fluoroaniline with 2-oxo-2-(1-piperidinyl)ethyl methanesulfonate in the presence of a base. The resulting compound is then purified through recrystallization to obtain a high purity product.
Scientific Research Applications
N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been found to have significant anti-cancer activity and has been shown to inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
N-(4-fluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17(13-7-5-12(15)6-8-13)11-14(18)16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXXWSFZPBUJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide |
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